molecular formula C20H26O2 B12106187 17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one

17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12106187
M. Wt: 298.4 g/mol
InChI Key: NFDPYPMRHKQTDM-UHFFFAOYSA-N
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Description

6-Methylenetestosterone is a synthetic anabolic steroid with the chemical formula C20H28O2. It is a derivative of testosterone, characterized by the presence of a methylene group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylenetestosterone typically involves the reaction of testosterone with methylene iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation . Another method involves the use of acetic anhydride and 17-beta hydroxy exemestane as starting materials .

Industrial Production Methods: Industrial production of 6-Methylenetestosterone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylenetestosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylenetestosterone involves binding to androgen receptors in target tissues. This binding leads to the activation of specific genes that regulate the development and maintenance of male characteristics. The compound also influences protein synthesis and muscle growth by modulating the expression of various growth factors .

Comparison with Similar Compounds

Uniqueness of 6-Methylenetestosterone: 6-Methylenetestosterone is unique due to the presence of the methylene group at the 6th position, which imparts distinct chemical and biological properties. This modification enhances its anabolic activity while reducing androgenic effects, making it a valuable compound for specific therapeutic applications .

Properties

IUPAC Name

17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPYPMRHKQTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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